Cas no 60811-24-7 (3,4-Difluorothiophenol)
3,4-Difluorothiophenol Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Difluorothiophenol
- 3,4-difluorobenzenethiol
- 3,4-Difluorobenzene-1-thiol
- 3,4-Difluoro thiophenol
- Q27453379
- D4121
- EN300-13619
- 3,4-difluoro benzenethiol
- MFCD03094279
- 3,4-difluorobenzene-thiol
- SCHEMBL157175
- CS-W018233
- Benzenethiol, 3,4-difluoro-
- 2XG
- PS-8948
- 60811-24-7
- AKOS009031157
- DTXSID60380890
- 3,4-Difluorothiophenol, 96%
- 3.4-Difluorobenzenethiol
- 3,4-difluoro-thiophenol
- BGVRHDQMTMPAEZ-UHFFFAOYSA-N
- AC-11522
- J-511158
- PD193853
- FT-0614270
-
- MDL: MFCD03094279
- Inchi: 1S/C6H4F2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
- InChI Key: BGVRHDQMTMPAEZ-UHFFFAOYSA-N
- SMILES: SC1C=CC(=C(C=1)F)F
Computed Properties
- Exact Mass: 146.00000
- Monoisotopic Mass: 146
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 1A^2
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.323 g/mL at 25 °C(lit.)
- Melting Point: 34 °C
- Boiling Point: 70°C/13mmHg(lit.)
- Flash Point: Fahrenheit: 118.4 ° f
Celsius: 48 ° c - Refractive Index: n20/D 1.528(lit.)
- PSA: 38.80000
- LogP: 2.25350
- Sensitiveness: Stench
- Solubility: Not available
3,4-Difluorothiophenol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-36/37/38
- Safety Instruction: S16-S26-S36
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- Risk Phrases:R10; R36/37/38
- Safety Term:S16;S26;S36
3,4-Difluorothiophenol Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3,4-Difluorothiophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 024788-5g |
3,4-Difluorothiophenol |
60811-24-7 | 95% | 5g |
£77.00 | 2022-03-01 | |
| Fluorochem | 024788-25g |
3,4-Difluorothiophenol |
60811-24-7 | 95% | 25g |
£261.00 | 2022-03-01 | |
| Fluorochem | 024788-100g |
3,4-Difluorothiophenol |
60811-24-7 | 95% | 100g |
£565.00 | 2022-03-01 | |
| Chemenu | CM373360-25g |
3,4-Difluorothiophenol |
60811-24-7 | 95%+ | 25g |
$265 | 2022-02-28 | |
| Ambeed | A249639-1g |
3,4-Difluorothiophenol |
60811-24-7 | 98% | 1g |
$14.0 | 2025-02-21 | |
| Ambeed | A249639-5g |
3,4-Difluorothiophenol |
60811-24-7 | 98% | 5g |
$63.0 | 2025-02-21 | |
| Ambeed | A249639-25g |
3,4-Difluorothiophenol |
60811-24-7 | 98% | 25g |
$235.0 | 2025-02-21 | |
| Chemenu | CM373360-500g |
3,4-Difluorothiophenol |
60811-24-7 | 95%+ | 500g |
$1308 | 2022-06-10 | |
| Chemenu | CM373360-1000g |
3,4-Difluorothiophenol |
60811-24-7 | 95%+ | 1000g |
$2154 | 2022-06-10 | |
| Apollo Scientific | PC5301-5g |
3,4-Difluorothiophenol |
60811-24-7 | 98+% | 5g |
£55.00 | 2024-07-28 |
3,4-Difluorothiophenol Suppliers
3,4-Difluorothiophenol Related Literature
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Lizhong He,Xinhai He,Junbo Wang,Yinhu Qu,Xiaolei Su,Jiaojiao Zheng,Xiaoliang Zhao CrystEngComm 2020 22 6975
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Lizhong He,Tingting Dong CrystEngComm 2021 23 7369
-
Jia-Wang Yuan,Miao-Miao Zhang,Xi-Yan Dong,Shuang-Quan Zang Nanoscale 2022 14 1538
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Huayan Yang,Yu Wang,Nanfeng Zheng Nanoscale 2013 5 2674
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Yuanxin Du,Ji Xiang,Kun Ni,Yapei Yun,Guodong Sun,Xiaoyou Yuan,Hongting Sheng,Yanwu Zhu,Manzhou Zhu Inorg. Chem. Front. 2018 5 2948
Additional information on 3,4-Difluorothiophenol
3,4-Difluorothiophenol: A Comprehensive Overview
3,4-Difluorothiophenol, also known by its CAS number 60811-24-7, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of thiophenol, with two fluorine atoms substituted at the 3 and 4 positions of the thiophene ring. The presence of fluorine atoms introduces unique electronic and structural properties, making it a valuable compound for various applications.
The structure of 3,4-difluorothiophenol consists of a thiophene ring—a five-membered aromatic ring containing one sulfur atom— with two fluorine atoms attached at the 3 and 4 positions. This substitution pattern creates a molecule with a high degree of symmetry, which is advantageous for certain chemical reactions and material applications. The fluorine atoms in the molecule contribute to its electronic properties by withdrawing electron density through their electronegativity, which can influence the reactivity and stability of the compound.
Recent studies have explored the potential of 3,4-difluorothiophenol in the development of advanced materials. For instance, researchers have investigated its use as a precursor for synthesizing thiophene-based polymers, which are known for their excellent electrical conductivity and optical properties. These polymers have applications in organic electronics, such as flexible displays and photovoltaic devices. The incorporation of fluorine atoms in the thiophene ring has been shown to enhance the stability and performance of these materials under various environmental conditions.
In addition to its role in polymer synthesis, 3,4-difluorothiophenol has also been studied for its potential in catalysis. The sulfur atom in the thiophene ring can act as a coordinating site for metal ions, making it a promising ligand for transition metal catalysts. Recent research has demonstrated that complexes formed with 3,4-difluorothiophenol exhibit high catalytic activity in reactions such as alkene hydrogenation and C-H activation. The fluorine substitution further enhances the stability and selectivity of these catalysts, making them suitable for industrial applications.
The synthesis of 3,4-difluorothiophenol typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the substitution of hydrogen atoms on the thiophene ring with fluorine atoms through electrophilic substitution reactions. This process often requires the use of strong acids or other activating agents to facilitate the substitution. Researchers have also explored alternative synthetic routes, such as using microwave-assisted synthesis or transition metal-catalyzed coupling reactions, to improve the efficiency and yield of the process.
The physical properties of 3,4-difluorothiophenol make it suitable for various chemical transformations. For example, its relatively low melting point allows it to be easily handled in solution-phase reactions. Its solubility in common organic solvents also facilitates its use in various chemical processes. Furthermore, the presence of fluorine atoms increases the molecular weight and enhances the thermal stability of the compound compared to unsubstituted thiophenol.
In terms of biological applications, recent studies have examined the potential of 3,4-difluorothiophenol as an antimicrobial agent. The compound has shown moderate activity against certain bacterial strains due to its ability to disrupt cell membranes and inhibit enzyme activity. However, further research is needed to fully understand its mechanism of action and optimize its efficacy for therapeutic use.
The environmental impact of 3,4-difluorothiophenol is another area of interest for researchers. Studies have investigated its biodegradation pathways and toxicity profiles to assess its potential risks to ecosystems. Initial findings suggest that while the compound is not highly toxic at low concentrations, prolonged exposure or high doses may pose risks to aquatic organisms.
In conclusion, 3,4-difluorothiophenol, with its unique chemical structure and properties derived from fluorine substitution on a thiophene ring, offers significant potential across multiple fields. From advanced materials development to catalysis and biological applications, this compound continues to be an area of active research interest. As new insights into its properties emerge from ongoing studies, it is likely that novel applications will be discovered further solidifying its importance in modern chemistry.
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